molecular formula C15H12O2 B13674487 (2-Phenylbenzofuran-3-yl)methanol

(2-Phenylbenzofuran-3-yl)methanol

Cat. No.: B13674487
M. Wt: 224.25 g/mol
InChI Key: HROPMIYNPWJHKG-UHFFFAOYSA-N
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Description

(2-Phenylbenzofuran-3-yl)methanol ( 263887-30-5) is an aromatic organic compound with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol . This compound features a benzofuran core structure substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 3-position . The presence of the polar hydroxymethyl group contributes to its physicochemical profile, with a calculated topological polar surface area of approximately 33.4 Ų . This structural motif is of significant interest in medicinal chemistry. While specific biological data for this exact compound is limited, benzofuran scaffolds are recognized as valuable bioisosteres of the indole nucleus found in many biologically active molecules . Specifically, related benzofuran compounds have been investigated as ligands for melatonin MT1 and MT2 receptors, which are G-protein-coupled receptors implicated in the regulation of sleep, mood, and circadian rhythms . Such compounds are explored as potential agents for central nervous system disorders . The primary hydroxyl group on the structure offers a versatile handle for further chemical derivatization, making this compound a useful building block or intermediate for the synthesis of more complex molecules for pharmacological and materials science research . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(2-phenyl-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C15H12O2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,16H,10H2

InChI Key

HROPMIYNPWJHKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CO

Origin of Product

United States

Synthetic Methodologies for 2 Phenylbenzofuran 3 Yl Methanol and Its Analogs

Direct Synthesis Approaches for (2-Phenylbenzofuran-3-yl)methanol

The direct introduction of a hydroxymethyl group at the C3 position of the 2-phenylbenzofuran (B156813) ring is a common and efficient strategy for the synthesis of the target molecule. This is typically achieved through the reduction of a corresponding ester or via other hydroxymethylation pathways.

Ester Reduction Techniques

A prevalent method for synthesizing this compound involves the reduction of a 2-phenylbenzofuran-3-carboxylate ester. Diisobutylaluminium hydride (DIBAL-H) is a frequently employed reducing agent for this transformation. chemistrysteps.comwikipedia.org DIBAL-H is a bulky and electrophilic reducing agent, which allows for the selective reduction of esters to aldehydes at low temperatures, typically -78 °C. chemistrysteps.commasterorganicchemistry.com However, for the complete reduction to the corresponding alcohol, multiple equivalents of the hydride reagent may be necessary. rsc.org

The reaction proceeds via the coordination of the aluminum center to the carbonyl oxygen of the ester, activating it for hydride transfer. The resulting tetrahedral intermediate can be hydrolyzed to yield the primary alcohol. chemistrysteps.com Careful control of reaction conditions, such as temperature and the number of equivalents of DIBAL-H, is crucial to prevent over-reduction or side reactions. masterorganicchemistry.com While DIBAL-H is effective, other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they are generally more reactive and may require more stringent control to avoid reduction of other functional groups. chemistrysteps.com

Starting MaterialReagentProductKey Considerations
Ethyl 2-phenylbenzofuran-3-carboxylateDIBAL-HThis compoundLow temperature (-78 °C) is often required to control the reaction. chemistrysteps.com
Methyl 2-phenylbenzofuran-3-carboxylateLiAlH₄This compoundA more powerful reducing agent; may reduce other functional groups. chemistrysteps.com

Other Hydroxymethylation Pathways

Beyond ester reduction, other methods for introducing a hydroxymethyl group onto the 2-phenylbenzofuran skeleton exist. One such approach involves the conversion of a 3-phenylcoumarin. This method can lead to the formation of 2-phenylbenzofuran, which can then potentially be functionalized at the 3-position. clockss.org However, this is a less direct route to the target molecule.

Benzofuran (B130515) Core Construction Strategies Relevant to 2-Phenylbenzofuran Systems

The synthesis of this compound is intrinsically linked to the construction of the 2-phenylbenzofuran core. Various cyclization reactions are employed to build this heterocyclic system, which can subsequently be functionalized to yield the desired alcohol.

Cyclization Reactions

Palladium-catalyzed reactions are powerful tools for the synthesis of benzofurans. A common strategy involves the coupling of an o-iodophenol with a terminal alkyne, such as phenylacetylene, followed by cyclization. dtu.dk This approach allows for the direct formation of the 2-phenylbenzofuran skeleton. The reaction typically proceeds through a Sonogashira coupling followed by an intramolecular hydroalkoxylation or other cyclization cascade. These methods are often highly efficient and tolerate a wide range of functional groups. nih.gov

Another palladium-catalyzed approach is the enolate arylation of o-bromophenols, which can also lead to the formation of the benzofuran ring system. dtu.dk

Reactant 1Reactant 2Catalyst/ReagentsProduct
o-IodophenolPhenylacetylenePalladium catalyst, base2-Phenylbenzofuran
o-BromophenolA ketone enolatePalladium catalyst, baseSubstituted benzofuran

Electrochemical methods offer a green and efficient alternative for the synthesis of benzofuran derivatives. The electrochemical oxidative intramolecular cyclization of 2-alkynylphenols can generate substituted benzo[b]furans in good to excellent yields. frontiersin.orgnih.govdntb.gov.ua This method operates under mild, oxidant- and metal-free conditions, often at room temperature in an undivided cell. frontiersin.orgresearchgate.net The reaction is initiated by the electrochemical oxidation of the 2-alkynylphenol, leading to a radical cation that undergoes cyclization to form the benzofuran ring. This approach has been shown to be robust and applicable to gram-scale synthesis. researchgate.net While this method directly produces substituted benzofurans, further functionalization would be required to obtain this compound.

Acid-Catalyzed Cyclization Reactions

Acid-catalyzed cyclization represents a classical and effective method for synthesizing the benzofuran skeleton. These reactions typically involve the intramolecular cyclization of a suitably substituted phenol (B47542) derivative.

One prominent method is the cyclodehydration of α-phenoxy ketones. researchgate.net In this approach, an α-phenoxy ketone undergoes ring closure when treated with a strong acid. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be a particularly effective promoter for this transformation, offering good reactivity and procedural simplicity. researchgate.net The reaction proceeds through protonation of the ketone, followed by electrophilic aromatic substitution onto the phenolic ring and subsequent dehydration to form the furan (B31954) ring. The reaction temperature can influence the final product, with lower temperatures favoring the kinetically controlled product. researchgate.net

Another strategy involves the acid-catalyzed cyclization of acetals. wuxiapptec.com For instance, polyphosphoric acid (PPA) can catalyze the cyclization of an acetal (B89532) substrate, which mechanistically involves protonation, elimination of methanol (B129727) to form a reactive oxonium ion, and subsequent intramolecular nucleophilic attack by the phenyl ring. wuxiapptec.com Computational studies and experimental results indicate that the regioselectivity of this cyclization is dependent on the activation energy required for the alternative pathways. wuxiapptec.com

A more recent development is the de novo synthesis of benzofurans from 2-hydroxy-1,4-diones, which undergo a cyclization/oxidative aromatization cascade reaction catalyzed by trifluoroacetic acid (TFA). rsc.org

Table 1: Comparison of Acid-Catalyzed Cyclization Methods

Method Starting Material Catalyst/Reagent Key Features
Cyclodehydration α-Phenoxy ketones Eaton's Reagent (P₂O₅/MeSO₃H) Efficient conversion under mild conditions; avoids isomerization at low temperatures. researchgate.net
Acetal Cyclization Substituted acetals Polyphosphoric Acid (PPA) Forms oxonium ion intermediate; regioselectivity is a key consideration. wuxiapptec.com
Cascade Reaction 2-Hydroxy-1,4-diones Trifluoroacetic Acid (TFA) / NBS One-pot de novo synthesis involving cyclization and oxidation. rsc.org
Photolytic Synthesis Approaches

Photochemical reactions offer an alternative pathway for constructing the benzofuran ring. Photolytic cyclization of α-phenoxyketones is a known synthetic route. rsc.org This process involves the irradiation of the ketone substrate with light, which promotes an intramolecular cyclization to form the five-membered furan ring fused to the benzene (B151609) ring. This method is part of a broader class of reactions that utilize light to overcome activation barriers and drive ring-forming reactions. rsc.org

Intramolecular Condensation Reactions (e.g., Wittig reagent)

Intramolecular condensation reactions provide a versatile route to benzofurans, with the Wittig reaction being a notable example. This strategy allows for the formation of the benzofuran core under mild conditions. The synthesis involves an in-situ-formed phosphorus ylide which reacts with an ester, thioester, or amide functionality tethered to a phenolic ether. rsc.org This intramolecular olefination reaction effectively closes the ring to form the benzofuran system. The method is highly chemoselective and tolerates a variety of functional groups, making it a powerful tool for creating functionalized benzofurans. rsc.orgnih.gov

Cross-Coupling Reactions for Phenyl Substituent Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. They are particularly crucial for attaching the phenyl group to the C-2 position of the benzofuran ring.

Suzuki Cross-Coupling (e.g., with arylboronic acids)

The Suzuki-Miyaura coupling is a highly versatile and widely used method for creating aryl-aryl bonds. youtube.com The reaction typically involves the coupling of an organoboron reagent, such as an arylboronic acid, with an aryl halide or triflate, catalyzed by a palladium(0) complex. harvard.eduorganic-chemistry.org In the context of 2-phenylbenzofuran synthesis, this reaction can be employed by coupling phenylboronic acid with a 2-halobenzofuran (e.g., 2-bromobenzofuran).

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzofuran. libretexts.org

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) complex. harvard.edulibretexts.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Table 2: Key Components of the Suzuki-Miyaura Coupling

Component Example Role
Aryl Halide 2-Bromobenzofuran Electrophilic partner
Organoboron Reagent Phenylboronic acid Nucleophilic partner, source of the phenyl group. youtube.com
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃ Facilitates the catalytic cycle. organic-chemistry.org
Ligand P(t-Bu)₃, PCy₃ Stabilizes the palladium catalyst and modulates its reactivity. organic-chemistry.org
Base Na₂CO₃, K₃PO₄ Activates the organoboron reagent for transmetalation. organic-chemistry.orgyoutube.com
Sonogashira Cross-Coupling

The Sonogashira reaction provides a powerful and direct route for the synthesis of 2,3-disubstituted benzofurans. nih.gov This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orgnumberanalytics.com

A particularly efficient variation is the one-pot, three-component synthesis starting from commercially available 2-iodophenols, terminal acetylenes (such as phenylacetylene), and aryl iodides. nih.gov The process involves an initial Sonogashira coupling of the 2-iodophenol (B132878) with the terminal alkyne, followed by an intramolecular cyclization. This domino reaction sequence builds the substituted benzofuran core in a single operation. The use of microwave irradiation can significantly shorten reaction times and improve yields. nih.gov This methodology is highly valuable for constructing libraries of substituted benzofurans. nih.gov

Derivatization from Precursor Molecules

The final step in the synthesis of this compound involves the introduction and modification of a functional group at the C-3 position. Once the 2-phenylbenzofuran skeleton is assembled, a common strategy is to introduce a formyl group (-CHO) at the 3-position. This can be achieved through formylation reactions such as the Vilsmeier-Haack reaction.

Alternatively, some synthetic routes can directly install a functional group at C-3 that is amenable to conversion. For example, iodine-induced cyclization of a diarylyne precursor can yield a 3-iodobenzofuranaldehyde. rsc.org This intermediate already contains the aldehyde functionality at the desired position.

With the precursor 2-phenylbenzofuran-3-carbaldehyde (B13671427) in hand, the final transformation is a straightforward reduction of the aldehyde to a primary alcohol. This is typically accomplished with high efficiency using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This step converts the formyl group into the hydroxymethyl group (-CH₂OH), completing the synthesis of this compound.

Strategies for Benzofuran-2-yl Methanol Derivatives

A key approach to synthesizing benzofuran-2-yl methanol derivatives involves the reduction of the corresponding benzofuran-2-carboxylic acids. For instance, benzofuran-2-carboxylic acid can be reduced to benzofuran-2-ylmethanol using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. unicatt.it This method provides a direct route to the hydroxymethyl group at the 2-position of the benzofuran ring.

Another strategy involves the palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetates with various nucleophiles. unicatt.it This method allows for the introduction of diverse functionalities at the 2-methyl position, which can then be further manipulated to yield the desired methanol derivative. The choice of the palladium catalyst and ligand system is crucial for the success of these reactions. unicatt.it

Routes from Substituted Phenacyl Phenyl Ethers

The cyclodehydration of α-phenoxy ketones, also known as phenacyl phenyl ethers, is a well-established method for the synthesis of benzofurans. researchgate.net This reaction is typically promoted by strong acids or dehydrating agents. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be highly effective for this transformation, leading to the formation of 2,3-disubstituted benzofurans under mild conditions. researchgate.net The reaction proceeds through the formation of an oxonium ion intermediate, followed by cyclization and dehydration. researchgate.net

Transformations from 2-Hydroxystilbenes

The oxidative cyclization of 2-hydroxystilbenes presents a direct route to 2-arylbenzofurans. This transformation can be achieved using hypervalent iodine reagents, such as (diacetoxyiodo)benzene, either in stoichiometric amounts or as a catalyst in the presence of a co-oxidant like m-chloroperbenzoic acid. organic-chemistry.org This method offers a metal-free alternative for the synthesis of the benzofuran core. organic-chemistry.org

A palladium-catalyzed method has also been developed for the synthesis of benzofurans from the reaction of 2-hydroxystyrenes and iodobenzenes. rsc.org This reaction proceeds via a C-H activation/oxidation tandem reaction, providing an efficient route to various benzofuran derivatives. rsc.org

General Reaction Conditions and Catalytic Systems

The synthesis of this compound and its analogs relies on a range of reaction conditions and catalytic systems to facilitate the key bond-forming steps.

Transition Metal Catalysis (e.g., Palladium complexes)

Transition metals, particularly palladium, play a pivotal role in many synthetic routes to benzofurans. nih.govacs.org Palladium catalysts are extensively used for cross-coupling reactions, such as the Sonogashira coupling of terminal alkynes with iodophenols, which after intramolecular cyclization, yield benzofuran derivatives. nih.govacs.org Palladium(II) acetate, often in combination with phosphine (B1218219) ligands, is a common catalyst for these transformations. rsc.orgacs.org The choice of ligand, such as bulky, electron-rich phosphines, can significantly influence the catalyst's activity and selectivity. acs.org

Palladium-catalyzed reactions are also employed in the functionalization of the pre-formed benzofuran ring system. unicatt.it For example, palladium-catalyzed Tsuji-Trost type reactions of benzofuran-2-ylmethyl acetates with various nucleophiles allow for the introduction of diverse substituents. unicatt.it The catalytic system, including the specific palladium precursor and ligand, is critical for the success of these reactions, with different combinations being optimal for different types of nucleophiles. unicatt.it

Other transition metals like copper, nickel, and rhodium have also been utilized in benzofuran synthesis. acs.orgnih.gov Copper catalysts, for instance, are often used in conjunction with palladium in Sonogashira couplings and can also promote intramolecular C-O bond formation. acs.orgacs.org

Base-Mediated Reactions (e.g., K2CO3, Na2CO3, LDA, Et3N)

Bases are crucial reagents in many synthetic strategies for benzofurans, acting as catalysts, promoters, or acid scavengers. nih.govacs.org Common inorganic bases like potassium carbonate (K2CO3) and sodium carbonate (Na2CO3) are frequently used in reactions such as the cyclization of α-phenoxy ketones and the alkylation of phenols. lbp.world

Stronger bases like lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) are employed in reactions involving the generation of carbanions or other strongly basic intermediates. nih.gov For instance, these bases can be used to initiate radical coupling reactions for the synthesis of 3-substituted benzofurans. nih.gov

Organic bases such as triethylamine (B128534) (Et3N) are often used as an acid scavenger in palladium-catalyzed coupling reactions and can also act as a basic catalyst in certain condensation reactions. nih.govacs.org

Solvent Systems and Temperature Control (e.g., microwave irradiation, reflux, cryogenic conditions)

The choice of solvent and reaction temperature is critical for controlling reaction rates, selectivity, and yield. A variety of solvents are employed in benzofuran synthesis, ranging from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) to nonpolar solvents like toluene. nih.govacs.org In some cases, solvent-free conditions have been developed, offering a more environmentally friendly approach. psu.eduresearchgate.net

Temperature control is essential for managing reaction kinetics and preventing side reactions. Many reactions are carried out at elevated temperatures under reflux conditions to ensure a sufficient reaction rate. psu.edu Microwave irradiation has emerged as a technique to accelerate reactions, often leading to shorter reaction times and improved yields. psu.edu Conversely, cryogenic conditions (low temperatures) are sometimes necessary to control highly exothermic reactions or to stabilize reactive intermediates. unicatt.itlbp.world

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of (2-Phenylbenzofuran-3-yl)methanol, offering precise information about the hydrogen and carbon environments within the molecule.

1H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides data on the chemical environment of the hydrogen atoms in this compound. The signals in the ¹H NMR spectrum are characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, multiplet), and coupling constants (J).

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the benzofuran (B130515) and phenyl rings resonate in the downfield region, generally between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) typically appear as a singlet or a doublet, depending on the solvent and concentration, in the range of δ 4.5 to 5.0 ppm. The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on factors like solvent, concentration, and temperature.

¹H NMR Spectroscopic Data for this compound
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Aromatic Protons~7.22-7.77m- rsc.org
-CH₂-~4.8s-
-OHVariablebr s-

13C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the benzofuran and phenyl rings typically resonate in the range of δ 110 to 160 ppm. The carbon of the methylene group (-CH₂) is observed further upfield, generally around δ 55-65 ppm. The specific chemical shifts provide valuable information for the complete assignment of the carbon signals.

¹³C NMR Spectroscopic Data for this compound
Carbon AssignmentChemical Shift (δ, ppm)Reference
Aromatic Carbons~111-155 rsc.org
-CH₂-~57.5

Advanced NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. wikipedia.org These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. youtube.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS-ESI, HRMS(EI+))

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI+) are commonly used.

For this compound (C₁₅H₁₂O₂), the expected exact mass can be calculated and compared with the experimentally determined mass. For instance, using HRMS-ESI, the protonated molecule [M+H]⁺ would be observed. The high accuracy of the measurement allows for the confident confirmation of the molecular formula.

HRMS Data for this compound
IonCalculated m/zFound m/zTechniqueReference
[M+H]⁺225.0910-HRMS-ESI rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. thermofisher.comsigmaaldrich.com This technique is useful for analyzing the purity of this compound and for studying its behavior in complex mixtures. The retention time from the LC provides an additional characteristic parameter for the compound, while the MS provides mass information for identification. rsc.orgnih.gov

Advanced Spectroscopic and Crystallographic Characterization of this compound

The comprehensive characterization of novel compounds is fundamental to understanding their chemical nature and potential applications. For this compound, a multifaceted approach employing advanced spectroscopic and crystallographic techniques is essential for elucidating its structural and electronic properties. This article details the application of Gas Chromatography-Mass Spectrometry (GC-MS), Vibrational Spectroscopy (FT-IR and Raman), Electronic Absorption Spectroscopy (UV-Vis), and X-ray Diffraction (XRD) in the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify individual components of a mixture. In the context of this compound, GC-MS analysis provides crucial information about its purity, molecular weight, and fragmentation pattern upon electron ionization.

Research Findings: While specific GC-MS studies on this compound are not extensively documented, the fragmentation behavior can be predicted based on the analysis of related 2-phenylbenzofuran (B156813) derivatives and general principles of mass spectrometry for alcohols. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₅H₁₂O₂), which is 224.26 g/mol .

The fragmentation of alcohols often involves the loss of a hydrogen atom or a water molecule. libretexts.org For this compound, the primary fragmentation pathways are expected to involve the hydroxymethyl group (-CH₂OH) at the 3-position. Key fragmentation steps would likely include:

Loss of a hydrogen radical (H•): leading to a stable [M-1]⁺ ion (m/z 223), often a prominent peak for primary alcohols. docbrown.info

Loss of a hydroxyl radical (•OH): resulting in an [M-17]⁺ fragment.

Loss of a water molecule (H₂O): yielding an [M-18]⁺ ion.

Cleavage of the C-C bond between the benzofuran ring and the methanol (B129727) group: This would lead to the formation of a highly stable 2-phenylbenzofuran cation (m/z 193) and the loss of a CH₂OH radical (mass 31).

Fragmentation of the benzofuran ring system: Studies on 3-aroyl-2-phenylbenzofurans have shown that interactions between substituents at the 3-position and the 2-phenyl ring can lead to specific diagnostic ions. nih.gov Similar interactions might influence the fragmentation of this compound. The fragmentation pattern would also likely show ions corresponding to the phenyl group (m/z 77) and other fragments of the benzofuran core. nih.gov

The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for its unambiguous identification.

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z Value Predicted Fragment Ion Origin of Fragment
224 [C₁₅H₁₂O₂]⁺ Molecular Ion ([M]⁺)
223 [C₁₅H₁₁O₂]⁺ Loss of H• from the alcohol group ([M-1]⁺)
207 [C₁₅H₁₁O]⁺ Loss of •OH ([M-17]⁺)
206 [C₁₅H₁₀O]⁺ Loss of H₂O ([M-18]⁺)
195 [C₁₄H₁₁O]⁺ Loss of the formyl radical (CHO)
193 [C₁₄H₉O]⁺ Cleavage of the CH₂OH group
165 [C₁₃H₉]⁺ Loss of CO from the benzofuran ring

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups.

Research Findings: The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the O-H stretching vibration of the primary alcohol group, which typically appears as a broad and strong band in the region of 3200–3600 cm⁻¹. pressbooks.publibretexts.org The C-O stretching vibration of the primary alcohol would be observed in the range of 1050–1150 cm⁻¹.

The aromatic nature of the phenyl and benzofuran rings will give rise to several distinct peaks. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450–1600 cm⁻¹ region. pressbooks.pub The benzofuran ether C-O-C stretching vibrations typically occur in the 1200–1250 cm⁻¹ (asymmetric) and 1000–1090 cm⁻¹ (symmetric) regions.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch (Alcohol) 3200–3600 Strong, Broad
Aromatic C-H Stretch 3000–3100 Medium to Weak
Aliphatic C-H Stretch 2850–2960 Medium
Aromatic C=C Stretch 1450–1600 Medium to Strong
C-O Stretch (Primary Alcohol) 1050–1150 Strong
Benzofuran C-O-C Stretch 1000–1250 Medium

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Research Findings: The Raman spectrum of this compound would provide further structural details. The symmetric stretching of the aromatic rings is expected to produce strong Raman signals. The C=C stretching vibrations of the phenyl and benzofuran rings would be prominent in the 1580-1620 cm⁻¹ region. The C-O stretching of the methanol group, while strong in the IR, would likely show a weaker signal in the Raman spectrum. The most intense peak for methanol itself is attributed to the C-O stretching vibration, appearing around 1035 cm⁻¹. physchemres.org Similar shifts would be expected for the primary alcohol in the target molecule.

Table 3: Predicted Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch 3050–3080 Medium
Aromatic Ring Breathing (Phenyl) ~1000 Strong
Aromatic Ring Breathing (Benzofuran) ~1015 Strong
C-O Stretch (Alcohol) ~1035 Medium

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule, typically from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., π → π* transitions).

Research Findings: The UV-Vis spectrum of this compound in a solvent like methanol is expected to show strong absorption bands in the ultraviolet region, characteristic of the extended π-conjugated system of the 2-phenylbenzofuran core. researchgate.net Theoretical studies on similar 2-phenylbenzofuran derivatives predict intense absorption bands arising from π → π* transitions. nih.gov The presence of the phenyl group at the 2-position significantly influences the electronic structure and absorption properties. The absorption maxima (λmax) are sensitive to the solvent environment. researchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound in Methanol

Electronic Transition Expected Wavelength Range (nm)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Research Findings: While specific crystallographic data for this compound is not readily available, analysis of related benzofuran structures provides a framework for what to expect. researchgate.netasianpubs.orgresearchgate.net An XRD study would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.net

For instance, studies on 1-benzofuran-2-carboxylic acid revealed a monoclinic crystal system with the space group P21/n. researchgate.net In the case of this compound, the analysis would precisely measure the dihedral angle between the benzofuran and phenyl rings, which is known to be nearly planar in the parent 2-phenylbenzofuran structure. physchemres.org Furthermore, XRD would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would play a crucial role in the crystal packing. asianpubs.org

Table 5: Illustrative X-ray Crystallographic Parameters from a Related Benzofuran Derivative (1-benzofuran-2-carboxylic acid)

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P21/n researchgate.net
a (Å) 10.435(3) researchgate.net
b (Å) 5.2010(15) researchgate.net
c (Å) 13.821(4) researchgate.net
β (°) 95.93(3) researchgate.net
V (ų) 749.79(15) researchgate.net

Elemental Analysis Techniques

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a synthesized organic molecule like this compound, this method is crucial for verifying its empirical and molecular formula. The technique quantitatively measures the weight percentages of carbon (C), hydrogen (H), and other elements, which are then compared against the theoretically calculated values derived from the compound's proposed chemical formula.

The most common method for determining carbon and hydrogen content is combustion analysis. In this process, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then collected in separate absorption tubes, and their masses are determined. By calculating the mass of carbon from the mass of CO₂ and the mass of hydrogen from the mass of H₂O, the percentage composition of these elements in the original sample can be established. The oxygen content is typically determined by difference, although it can also be measured directly through pyrolysis.

For this compound, with the chemical formula C₁₅H₁₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The molecular weight of the compound is 224.26 g/mol . These theoretical values serve as a benchmark for experimental results. A close agreement between the experimentally found values and the calculated percentages, typically within a ±0.4% margin, provides strong evidence for the sample's purity and the correctness of its assigned molecular formula.

While specific experimental elemental analysis data for this compound is not detailed in publicly available research, the theoretical values are derived directly from its molecular formula, C₁₅H₁₂O₂. The comparison of these calculated values with results from experimental combustion analysis is a standard procedure in the structural confirmation of newly synthesized benzofuran derivatives.

Below is a data table outlining the theoretical elemental composition of this compound. In a research setting, this table would also include the "Found (%)" values from the analysis of a synthesized sample.

Elemental Analysis Data for this compound

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Composition (%)
CarbonC12.01115180.16580.34
HydrogenH1.0081212.0965.39
OxygenO15.999231.99814.27
Total 224.259 100.00

Computational and Theoretical Investigations of 2 Phenylbenzofuran 3 Yl Methanol and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties with a good balance of accuracy and computational cost.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable conformation (the lowest energy state). For 2-phenylbenzofuran (B156813) derivatives, DFT calculations, often using functionals like B3LYP or GGA-PBE with basis sets such as 6-311++G(d,p) or 6-31G(d,p), are employed to achieve this. scienceopen.comnih.gov

Studies on 2-phenylbenzofuran, the parent compound of (2-phenylbenzofuran-3-yl)methanol, have shown that the molecule possesses a pseudo-planar geometry. scienceopen.com The dihedral angle between the benzofuran (B130515) and phenyl rings is calculated to be very small, indicating significant π-electron delocalization across the entire molecular framework. scienceopen.comnih.gov This delocalization is a key feature of the electronic structure of these compounds. The optimized structures reveal that the bond lengths and angles calculated by DFT methods are generally in good agreement with experimental data where available. scienceopen.com For instance, a comprehensive analysis of various 2-phenylbenzofuran derivatives demonstrated that methylation at the C-2' and/or C-6' positions of the phenyl ring can influence the coplanarity between the benzofuran and phenyl moieties. nih.gov

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. These predictions include vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For derivatives of 2-phenylbenzofuran, theoretical vibrational frequencies are often calculated to complement experimental Fourier-transform infrared (FT-IR) and Raman spectra. The calculated frequencies are typically scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, leading to a better correlation with experimental values. researchgate.net

Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Distribution (ESP maps)

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these orbitals is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and has a higher chemical reactivity. scienceopen.com

In studies of 2-phenylbenzofuran derivatives, the HOMO is typically localized on the benzofuran ring system and the phenyl ring, reflecting the delocalized π-electron system. The LUMO is also distributed over these aromatic rings. The specific energies of the HOMO and LUMO, and thus the energy gap, are influenced by the substituents on the 2-phenylbenzofuran scaffold. scienceopen.comnih.gov

Molecular electrostatic potential (MEP) maps are another valuable tool derived from DFT calculations. These maps visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For 2-phenylbenzofuran derivatives, the MEP maps typically show negative potential (red and yellow regions) around the oxygen atom of the benzofuran ring and any other electronegative atoms, indicating sites prone to electrophilic attack. Positive potential (blue regions) is generally found around the hydrogen atoms. scienceopen.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

Molecular Dynamics and Simulation Studies

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. This is particularly useful for studying the interactions of a small molecule like this compound with a biological macromolecule, such as a protein.

Protein-Ligand Interaction Fingerprinting

Protein-ligand interaction fingerprinting is a computational technique used to characterize and compare the binding modes of ligands to a protein target. An interaction fingerprint is a bit-string representation of the key interactions between a ligand and the amino acid residues in the protein's binding site. These interactions can include hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking interactions.

For example, a hypothetical docking of this compound into a protein kinase active site might reveal hydrogen bonds between the hydroxyl group of the ligand and a backbone carbonyl of the protein, as well as hydrophobic interactions between the phenyl and benzofuran rings and nonpolar residues in the binding pocket. This information is invaluable for understanding the basis of molecular recognition and for guiding the design of more potent and selective inhibitors.

The table below illustrates a hypothetical protein-ligand interaction fingerprint for this compound docked into a protein binding site.

Interaction TypeInteracting Ligand Atom(s)Interacting Protein Residue(s)
Hydrogen Bond (Donor)Hydroxymethyl -OHASP 123 (OD1)
Hydrogen Bond (Acceptor)Benzofuran OxygenLYS 54 (NZ)
Hydrophobic InteractionPhenyl RingLEU 89, VAL 97, ILE 145
Hydrophobic InteractionBenzofuran RingPHE 150
π-π StackingPhenyl RingTYR 152

Such fingerprints can be used to compare the binding of this compound with that of known inhibitors or other analogs, aiding in the identification of key structural features responsible for binding affinity and selectivity.

Binding Pocket Analysis in Biological Systems

Computational modeling has proven to be a valuable tool in understanding how 2-phenylbenzofuran derivatives interact with biological targets. Molecular dynamics simulations have been employed to elucidate the binding modes of these compounds within the active sites of enzymes. For example, in studies of butyrylcholinesterase (BChE), a key enzyme implicated in neurodegenerative diseases, molecular modeling has provided detailed insights into ligand-protein interactions. nih.gov

One study focused on a series of 2-phenylbenzofuran derivatives and their inhibitory activity against BChE. nih.gov Molecular dynamics simulations revealed that the most potent inhibitor in the series, compound 16 , effectively binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE enzyme. nih.gov This dual binding capability is a significant finding, as both sites are crucial for the enzyme's function and for the binding of its substrates. The simulations, which were in agreement with experimental kinetic analysis, showed that the compound's ability to interact with these key regions of the binding pocket contributed to its inhibitory effect. nih.gov Such analyses are critical for the structure-based design of more potent and selective enzyme inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.orgnih.gov For 2-phenylbenzofuran derivatives, QSAR studies have been conducted to understand the structural features that govern their activity, such as their antioxidant properties or enzyme inhibitory potential. nih.govphyschemres.org

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a series. physchemres.orgnih.gov These descriptors, which quantify various electronic, steric, and hydrophobic properties, are often derived from computational chemistry methods like Density Functional Theory (DFT). physchemres.org For instance, DFT calculations using specific functionals (like GGA-PBE) and basis sets (like 6-31G(d,p)) can be used to optimize the 3D molecular structures and compute descriptors such as the energy of the highest occupied molecular orbital (EHOMO), natural charges, and bond lengths. physchemres.org

Once the descriptors are calculated, statistical methods are used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC50 values). nih.gov The goal is to create a model with high predictive power, often validated through internal and external validation techniques like cross-validation and the use of a test set of compounds. nih.govnih.gov A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and prioritizing synthetic efforts. physchemres.orgnih.gov

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry provides powerful methodologies for investigating the detailed mechanisms of chemical reactions involving 2-phenylbenzofuran scaffolds. nih.gov By modeling the reaction pathways at a molecular level, researchers can identify intermediates, and more importantly, characterize the transition states that connect them. researchgate.netrsc.org This is crucial for understanding reaction kinetics and selectivity.

A prominent area of study is the elucidation of antioxidant mechanisms for 2-phenylbenzofuran derivatives. nih.gov Quantum computational approaches, particularly DFT, have been used to investigate how these molecules scavenge free radicals. researchgate.netrsc.org These studies analyze competing mechanisms such as Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov For example, kinetic analysis of the interaction between 2-phenylbenzofuran analogs and DPPH radicals has provided evidence for the involvement of two intermediates and one transition state in the radical scavenging process. researchgate.netrsc.org

Furthermore, computational methods are applied to understand the mechanisms of synthetic reactions used to create complex benzofuran derivatives. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings or Sonogashira couplings followed by intramolecular cyclization, are common strategies for synthesizing these scaffolds. numberanalytics.comacs.org Theoretical studies can map out the catalytic cycle, analyze the geometry and energy of transition states for key steps like oxidative addition and reductive elimination, and explain the observed regioselectivity. numberanalytics.com

A key output of computational reaction mechanism studies is the energetic profile, or potential energy surface, of a chemical transformation. physchemres.org This profile maps the energy of the system as it progresses from reactants to products, highlighting the relative energies of all intermediates and transition states.

In the context of the antioxidant activity of 2-phenylbenzofuran analogs, DFT calculations have been used to determine critical thermodynamic and kinetic parameters. researchgate.netrsc.org For instance, the O-H Bond Dissociation Enthalpy (BDE) is a key parameter for the HAT mechanism. nih.gov A lower BDE indicates a greater ease of hydrogen atom donation to a radical, suggesting higher antioxidant potential. researchgate.netrsc.org Similarly, for the SPLET mechanism, the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) are the determining energetic factors. rsc.org By calculating these values for a series of analogs in different media (gas phase, water, methanol), researchers can predict the most favorable antioxidant pathway. researchgate.netrsc.org For example, studies have shown that for certain 2-phenylbenzofuran derivatives, the HAT mechanism is favored in the gas phase, while the SPLET pathway is more likely in polar solvents like water and methanol (B129727). researchgate.netrsc.org

These energetic calculations are fundamental to understanding structure-activity relationships from a mechanistic perspective. For example, it has been shown computationally that the presence of a 4'-OH group on the phenyl ring can significantly lower the BDE, making that analog a more potent antioxidant. researchgate.netrsc.org

Mechanistic Insights into Biological Interactions of Benzofuran Based Compounds

Modulation of Reactive Oxygen Species (ROS) Levels

Benzofuran (B130515) derivatives have been shown to influence the levels of reactive oxygen species (ROS) within cells, a mechanism that can lead to either antioxidant or pro-oxidant effects depending on the specific compound and cellular context. Some 2-phenylbenzofuran (B156813) derivatives, for instance, are recognized as promising antioxidant agents. rsc.org The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals, a process that can be influenced by their molecular structure, such as the presence and position of hydroxyl groups. rsc.org

Enzyme Inhibition Mechanisms (In Vitro/In Silico)

A significant area of investigation for benzofuran derivatives is their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. nih.govnih.gov

Studies have revealed that many 2-phenylbenzofuran derivatives exhibit selective inhibition of BChE over AChE. nih.gov For instance, a series of hydroxylated 2-phenylbenzofurans were designed and synthesized, with some compounds showing potent and selective inhibitory activity against BChE. researchgate.net Kinetic analyses have identified some of these derivatives as mixed-type inhibitors, suggesting they bind to both the catalytic and peripheral anionic sites of the enzyme. nih.gov Molecular modeling studies have further elucidated these interactions, providing a basis for the rational design of more potent and selective BChE inhibitors. nih.govresearchgate.net

Conversely, other benzofuran derivatives have been synthesized that show weak or no activity against either cholinesterase, highlighting the importance of specific structural features for inhibitory action. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Benzofuran Derivatives

Compound Target Enzyme IC50 (µM) Inhibition Type Source
Compound 16 BChE 30.3 Mixed-type nih.gov
Compound 15 BChE 6.23 - researchgate.net

Benzofuran derivatives have been explored as ligands for melatonin (B1676174) receptors, MT1 and MT2, which are involved in regulating circadian rhythms and other physiological processes. google.com The interaction of these compounds with melatonin receptors can be either agonistic (activating the receptor) or antagonistic (blocking the receptor).

The structure of the benzofuran derivative plays a crucial role in determining its activity and selectivity for MT1 and MT2 receptors. For example, the introduction of a 2-phenyl substituent on the benzofuran ring can lead to agonist compounds that bind strongly to both MT1 and MT2 subtypes. nih.gov In contrast, a 2-benzyl group in the same position can result in selective MT2 antagonists. nih.gov Further modifications to the N-acyl and benzyl (B1604629) substituents can modulate the MT2 selectivity and antagonist potency. nih.gov Additionally, the introduction of a methoxycarbonylamino substituent at the C-5 position of the benzofuran nucleus can yield ligands that are selective for the MT3 binding site. nih.gov

Table 2: Melatonin Receptor Binding Affinity of Selected Benzofuran Derivatives

Compound Receptor Subtype Affinity (Ki, nM) Activity Source
10q MT1 / MT2 > Melatonin Agonist nih.gov
10c MT2 0.1 Antagonist nih.gov

Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in various cancers. nih.gov Benzofuran-based compounds have emerged as potent inhibitors of EGFR tyrosine kinase (EGFR-TK), making them promising candidates for anticancer drug development. nih.govtandfonline.comrsc.org

Several series of benzofuran hybrids have been synthesized and shown to exhibit significant inhibitory activity against EGFR-TK phosphorylation. tandfonline.com For example, certain 2-arylbenzo[b]furan–appended 4-aminoquinazoline hybrids and cyanobenzofuran derivatives have demonstrated potent EGFR-TK inhibition with IC50 values in the nanomolar range, comparable to the reference drug gefitinib. nih.govtandfonline.com Molecular docking studies suggest that these compounds bind to the active site of EGFR-TK in a manner similar to known inhibitors. nih.govtandfonline.com The inhibitory mechanism often involves the formation of hydrogen bonds and van der Waals interactions with key amino acid residues in the kinase domain. rsc.org

Table 3: EGFR Tyrosine Kinase Inhibitory Activity of Selected Benzofuran Derivatives

Compound IC50 (nM) Reference Drug Reference Drug IC50 (nM) Source
10d 29.3 Gefitinib 33.1 tandfonline.com
10e 31.1 Gefitinib 33.1 tandfonline.com
Compound 2 1090 Gefitinib 900 nih.gov
Compound 3 930 Gefitinib 900 nih.gov
Compound 10 1120 Gefitinib 900 nih.gov
Compound 11 810 Gefitinib 900 nih.gov
Compound 26 930 Gefitinib 900 rsc.org

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer therapies. dntb.gov.uadntb.gov.ua A number of benzofuran derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis. dntb.gov.uaresearchgate.netnih.gov

These compounds often act by binding to the colchicine (B1669291) binding site on tubulin, thereby disrupting the formation of the mitotic spindle. dntb.gov.ua For example, certain benzofuran-based 3,4,5-trimethoxybenzamide (B1204051) derivatives and 2-ethylidene derivatives have shown potent antiproliferative activity by inhibiting tubulin polymerization. researchgate.netnih.gov Mechanistic studies have confirmed that these compounds can induce cell cycle arrest in the G2/M phase, consistent with their role as microtubule-destabilizing agents. researchgate.netnih.gov The structure-activity relationship of these compounds is an active area of research, with the goal of developing more potent and selective tubulin polymerization inhibitors. nih.gov

Table 4: Antiproliferative Activity of Selected Tubulin Polymerization Inhibiting Benzofuran Derivatives

Compound Cell Line IC50 (µM) Mechanism Source
6g MDA-MB-231 3.01 Tubulin Polymerization Inhibition nih.gov
6g HCT-116 5.20 Tubulin Polymerization Inhibition nih.gov
6g HT-29 9.13 Tubulin Polymerization Inhibition nih.gov
6g HeLa 11.09 Tubulin Polymerization Inhibition nih.gov

The development of inhibitors for key enzymes of the Human Immunodeficiency Virus type 1 (HIV-1) has been a cornerstone of antiretroviral therapy. Benzofuran derivatives have shown promise as inhibitors of several HIV-1 enzymes, including reverse transcriptase (RT) and protease. nih.govnih.gov

A notable class of benzofuran-based compounds are the benzofurano[3,2-d]pyrimidin-2-ones, which act as nucleotide-competing HIV-1 reverse transcriptase inhibitors (NcRTIs). nih.gov These compounds have been optimized to achieve potent antiviral activity in the low nanomolar range and have demonstrated efficacy against viruses resistant to other major classes of RT inhibitors. nih.gov The mechanism of inhibition involves competition with the natural nucleotide substrates for binding to the enzyme's active site. nih.gov

While the primary focus has been on reverse transcriptase, the general success of structure-assisted drug design in developing HIV-1 protease inhibitors suggests that the benzofuran scaffold could also be explored for targeting this enzyme. researchgate.net The development of protease inhibitors has been a major success in HIV therapy, and new scaffolds are continually sought to combat drug resistance. nih.govresearchgate.net

Induction of Programmed Cell Death Pathways (In Vitro)

Programmed cell death, a fundamental process for tissue homeostasis, can be initiated through various signaling cascades. Certain benzofuran derivatives have been shown to trigger these pathways in cancer cells, highlighting their potential as templates for anticancer agents.

The induction of apoptosis, or Type I programmed cell death, is a key mechanism by which various chemotherapeutic agents eliminate malignant cells. This process can be mediated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which often converge on the activation of a family of cysteine proteases known as caspases. nih.gov The activation of initiator caspases, such as caspase-8 and caspase-9, leads to a cascade that ultimately activates executioner caspases, like caspase-3 and caspase-7, which are responsible for the biochemical and morphological hallmarks of apoptosis. nih.gov

Several studies have demonstrated the pro-apoptotic potential of benzofuran derivatives in cancer cell lines. For instance, certain derivatives have been shown to induce apoptosis in human chronic myelogenous leukemia (K562) cells. nih.gov The pro-apoptotic activity of these compounds was confirmed through assays that measure the activation of caspases 3 and 7. nih.gov For example, one compound led to a significant 2.31-fold increase in the activity of these caspases after 48 hours of exposure, indicating a strong pro-apoptotic effect. nih.gov

The translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane is an early event in apoptosis. kumc.edunih.gov Annexin V, a protein with a high affinity for PS, conjugated with a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC), is commonly used to detect this event via flow cytometry. kumc.edunih.govaatbio.com Studies on benzofuran derivatives have utilized the Annexin V-FITC assay to confirm the induction of apoptosis. nih.gov The results from these assays, in conjunction with caspase activity measurements, provide strong evidence that these compounds can trigger caspase-dependent apoptotic pathways in cancer cells. nih.gov It has been suggested that the induction of apoptosis by some benzofuran derivatives may proceed through the intrinsic pathway, which is associated with mitochondrial dysfunction and the release of pro-apoptotic factors. nih.gov

Further research has shown that the apoptotic process induced by some benzofuran derivatives is associated with the generation of reactive oxygen species (ROS). nih.gov An increase in intracellular ROS can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c, a key event in the activation of the intrinsic apoptotic pathway. nih.gov This release of cytochrome c from the mitochondria into the cytosol facilitates the formation of the apoptosome and subsequent activation of caspase-9 and the downstream executioner caspases. nih.govplos.org

The table below summarizes the pro-apoptotic activity of selected benzofuran derivatives in K562 cells.

CompoundCaspase 3/7 Activity Increase (48h)Apoptosis Induction (Annexin V-FITC)
Compound 62.31-foldConfirmed
Compound 813%Confirmed

Data sourced from a study on K562 cells. nih.gov

Immunomodulatory Effects (In Vitro)

In addition to their direct effects on cancer cells, some benzofuran derivatives exhibit immunomodulatory properties that can influence the tumor microenvironment.

Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in inflammation and tumorigenesis. nih.govnih.gov Elevated levels of IL-6 can promote cancer cell proliferation, survival, and angiogenesis, while also contributing to an inflammatory tumor microenvironment. nih.gov Therefore, agents that can inhibit the production of proinflammatory cytokines like IL-6 are of interest in cancer therapy. nih.govresearchgate.net

The ability of certain benzofuran derivatives to reduce the secretion of proinflammatory cytokines highlights a potential dual mechanism of action, combining direct anticancer effects with immunomodulatory activity.

Structure-Activity Relationship (SAR) Studies in Mechanistic Context

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogs. nih.gov

The type and position of substituents on the benzofuran scaffold play a critical role in determining the biological mechanism of action. nih.gov For instance, the presence of a hydroxyl group at specific positions can significantly impact a compound's activity. In a series of 2-phenylbenzofuran derivatives, the presence of a hydroxyl group on the phenyl ring was found to be important for their inhibitory activity against butyrylcholinesterase (BChE). nih.govresearchgate.net

Furthermore, the addition of halogen atoms such as bromine to the benzofuran ring has been shown to enhance anticancer activities. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. nih.gov For example, a brominated benzofuran derivative demonstrated significant cytotoxic activity against leukemia cell lines. nih.gov

The antioxidant activity of 2-phenylbenzofuran derivatives is also heavily influenced by their substitution pattern. nih.govrsc.org The presence of a hydroxyl group at the 4'-position of the phenyl ring was identified as a key feature for potent free radical scavenging activity. nih.govrsc.org Theoretical studies have shown that methylation of hydroxyl groups can lead to a decrease in the bond dissociation enthalpy (BDE), which is a key parameter in the hydrogen atom transfer (HAT) mechanism of antioxidant action. nih.govrsc.org

The table below illustrates the impact of different substituents on the biological activity of benzofuran derivatives.

Compound/Derivative FeatureBiological ActivityReference
Hydroxyl group on phenyl ringIncreased BChE inhibition nih.govresearchgate.net
Bromine on benzofuran ringEnhanced anticancer activity nih.gov
4'-OH on phenyl ringPotent antioxidant activity nih.govrsc.org
Methylation of hydroxyl groupsDecreased antioxidant activity nih.govrsc.org

The position of substituents on the benzofuran core can have a profound effect on the mechanistic activity of the resulting isomers. Even subtle changes in the substitution pattern can lead to significant differences in biological effects. nih.gov

For example, in a study comparing two closely related benzofuran derivatives, small differences in the types and positions of substituents on the aromatic rings resulted in varied biological activities. nih.gov One compound exhibited a stronger pro-oxidative effect in K562 cells compared to the other, inducing a two-fold greater increase in fluorescence intensity in a reactive oxygen species (ROS) assay. nih.gov This highlights that the precise positioning of functional groups is a critical determinant of the compound's ability to induce oxidative stress, which can be a key mechanism for its anticancer effects.

Stereochemical Considerations in Biological Activity

Chirality, a fundamental property of many biologically active molecules, plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral entities such as proteins and nucleic acids. In the context of benzofuran-based compounds, the presence of one or more stereocenters can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological activities. While specific stereochemical studies on (2-Phenylbenzofuran-3-yl)methanol are not extensively documented in the reviewed literature, the principles of stereoselectivity observed in other chiral benzofuran derivatives and related heterocyclic compounds provide a strong basis for understanding its potential stereochemical implications in biological systems.

The spatial arrangement of substituents in a chiral molecule dictates its ability to bind to a specific receptor or an enzyme's active site. A precise three-dimensional orientation is often required for optimal interaction, analogous to a key fitting into a lock. This concept of chiral recognition is fundamental to the biological activity of many pharmaceuticals. nih.govresearchgate.net For instance, the synthesis of chiral benzofuran receptors has demonstrated their capability to recognize and bind to amino acid derivatives in a stereoselective manner, highlighting the importance of stereoisomerism in molecular interactions. nih.govrsc.org

In the case of this compound, the carbon atom at the 3-position, bearing the hydroxymethyl group, is a prochiral center. If this carbon becomes a stereocenter through substitution, or if the molecule as a whole is chiral due to its substitution pattern, it would exist as a pair of enantiomers. These enantiomers, being non-superimposable mirror images of each other, can interact differently with chiral biological macromolecules. This differential interaction can result in one enantiomer being more biologically active, having a different type of activity, or even exhibiting toxicity, while the other is less active or inactive.

Studies on other chiral heterocyclic compounds have demonstrated the profound impact of stereochemistry on biological activity. For example, in a series of chiral 1H,3H-pyrrolo[1,2-c]thiazoles, the absolute configuration at the chiral center was found to be a critical determinant of their antiproliferative activity in cancer cells.

The significance of stereochemistry is also evident in the development of drugs targeting specific receptors. For example, a series of 2,3-dihydro-1-benzofuran derivatives were designed as potent and selective cannabinoid receptor 2 (CB2) agonists. nih.gov The synthesis and biological evaluation of the individual enantiomers of one of these compounds revealed differences in their biological activities, underscoring the importance of stereochemistry in achieving receptor selectivity and potency. nih.gov

Furthermore, structure-activity relationship (SAR) studies on various benzofuran derivatives have consistently shown that the nature and position of substituents on the benzofuran ring are critical for their biological effects, such as anticancer and antimicrobial activities. nih.govnih.govnih.gov While these studies may not always explicitly focus on stereochemistry, the precise spatial arrangement of these substituents, which is the essence of stereoisomerism, is an implicit factor in their mechanism of action. The development of enantioselective syntheses for 2-aryl-2,3-dihydrobenzofurans further emphasizes the recognized importance of obtaining stereochemically pure compounds for biological evaluation. researchgate.net

Applications of 2 Phenylbenzofuran 3 Yl Methanol As a Chemical Scaffold and Synthetic Intermediate

Role in the Synthesis of Complex Molecules and Natural Products

The 2-aryl-3-substituted benzofuran (B130515) core, exemplified by (2-Phenylbenzofuran-3-yl)methanol, is a recurring structural element in a variety of naturally occurring compounds. rsc.org This has made it a target of significant interest for synthetic organic chemists. While total syntheses may not always commence from pre-formed this compound, the creation of this specific substitution pattern is often a crucial step in the synthetic pathway. rsc.org

For instance, the synthesis of the natural product ailanthoidol, which features a 2-aryl and 3-hydroxymethyl benzofuran structure, involves strategies aimed at constructing this precise arrangement. rsc.org One approach involves the reduction of a corresponding ester group at the 3-position to yield the final hydroxymethyl moiety. rsc.org Similarly, the synthesis of another natural product, puerariafuran, was achieved through a method that generates a 3-formylbenzofuran from a 2-hydroxychalcone precursor. rsc.org This 3-formyl intermediate is a direct synthetic precursor to this compound via simple reduction, highlighting the compound's role as a key synthetic intermediate in accessing complex natural products. rsc.org These synthetic endeavors underscore the importance of the this compound scaffold as a foundational structure in the architecture of biologically relevant molecules.

Scaffold for Design of Novel Bioactive Compounds

The 2-phenylbenzofuran (B156813) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in numerous natural products and its ability to interact with a wide range of biological targets. wikipedia.orgnih.gov This scaffold provides a rigid framework that can be readily functionalized at various positions to modulate pharmacological activity. Researchers have utilized this core structure to design and synthesize new series of compounds with potential therapeutic applications, such as treatments for Alzheimer's disease. nih.gov For example, a series of 2-phenylbenzofuran compounds were designed and evaluated as cholinesterase inhibitors, with several derivatives showing selective inhibition for butyrylcholinesterase (BChE), an important target in Alzheimer's therapy. nih.gov

A prominent strategy in drug design involves creating hybrid molecules that combine two or more pharmacophores to generate compounds with enhanced or novel activities. The this compound scaffold is an ideal starting point for such designs.

Benzofuran-Chalcone Hybrids: Chalcones, which are 1,3-diaryl-2-propen-1-ones, are known to possess a wide spectrum of biological activities, including anticancer properties. scispace.com By combining the benzofuran moiety with the chalcone framework, researchers have developed potent hybrid molecules. nih.govresearchgate.net These hybrids have been synthesized and evaluated as anticancer agents, with some compounds showing significant inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov The cytotoxic effects of these compounds have been tested against various human cancer cell lines, demonstrating their potential as selective antitumor agents. nih.govresearchgate.net

Compound IDTarget Cell LineIC50 (μmol L⁻¹)Reference
4d HCC1806 (Breast Cancer)17.13 nih.gov
4g HCC1806 (Breast Cancer)5.93 nih.gov
4g HeLa (Cervical Cancer)5.61 nih.gov

Benzofuran-Aminoquinazoline Hybrids: The 4-aminoquinazoline core is another important pharmacophore found in several approved cancer drugs that target protein kinases. By appending the 2-arylbenzofuran scaffold to the 4-aminoquinazoline structure, novel hybrids have been synthesized and evaluated as epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors. nih.govtandfonline.comnih.gov Certain compounds from this series have exhibited significant cytotoxicity against hepatocellular and colorectal carcinoma cell lines and demonstrated potent inhibition of EGFR-TK phosphorylation, comparable to the established drug Gefitinib. nih.govtandfonline.comup.ac.za Molecular docking studies suggest these hybrids bind effectively within the ATP-binding site of the EGFR enzyme. tandfonline.com

Compound IDTarget EnzymeIC50 (nM)Reference
10d EGFR-TK29.3 nih.govtandfonline.com
10e EGFR-TK31.1 nih.govtandfonline.com
Gefitinib (Reference) EGFR-TK33.1 tandfonline.com

The benzofuran scaffold is not only useful for its biological activity but also for its photophysical properties. The rigid, conjugated system of 2-phenylbenzofuran can be chemically modified to create fluorescent probes for use in bioimaging and medical diagnostics. nih.gov By introducing specific electron-donating and electron-withdrawing groups onto the benzofuran structure, researchers can tune the molecule's absorption and fluorescence properties. nih.gov These tailored molecules can act as fluorescent markers, for example, by conjugating with proteins like Concanavalin A, enabling their use in single-photon imaging studies. nih.gov The development of such probes highlights the versatility of the benzofuran core in creating tools for biological research. nih.govresearchgate.net

Potential in Materials Science Research

Beyond its applications in medicinal chemistry, the benzofuran scaffold is also a valuable component in the field of materials science. Benzofuran derivatives are utilized in the preparation of various polymers, including polyamides, polyarylates, and polyesters. nih.gov The polymerization of benzofuran itself can produce rigid polymers with high glass-transition temperatures, making them suitable for use as transparent thermoplastics. acs.org

A significant application has emerged in the area of organic electronics. Researchers have developed novel hole transport materials (HTMs) for use in organic light-emitting diodes (OLEDs) based on complex benzofuran structures. bohrium.com For example, a material incorporating a benzo tandfonline.comtandfonline.comthieno[3,2-b]benzofuran (BTBF) core demonstrated high carrier mobility and thermal stability. bohrium.com When used as the HTM in green and red phosphorescent OLEDs, this material led to devices with outstanding performance, including high efficiency, low turn-on voltage, and long operational lifetimes, outperforming devices made with standard materials. bohrium.com This research indicates that benzofuran-based structures are promising candidates for developing advanced materials for next-generation displays and solid-state lighting. bohrium.comsemanticscholar.orgmdpi.comnih.gov

Future Directions and Emerging Research Avenues for 2 Phenylbenzofuran 3 Yl Methanol Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of (2-Phenylbenzofuran-3-yl)methanol typically involves the formation of the 2-phenylbenzofuran (B156813) core followed by C3-functionalization and reduction. Future research is expected to focus on developing more efficient, sustainable, and versatile synthetic methods.

Current synthetic strategies often rely on multi-step sequences, such as the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes followed by cyclization, or the rearrangement of 2-hydroxychalcones to form 3-formylbenzofurans which can then be reduced. dtu.dknih.gov While effective, these methods can be improved.

Emerging research avenues include:

One-Pot and Tandem Reactions: Designing single-vessel reactions that combine the benzofuran (B130515) ring formation with the C3-formylation/acylation and subsequent reduction would significantly improve efficiency by reducing intermediate purification steps, solvent waste, and time. acs.orgresearchgate.net

Advanced Catalysis: While copper and palladium catalysts are common, future work could explore the use of earth-abundant metal catalysts (e.g., iron, nickel) to promote greener and more cost-effective syntheses. nih.govorganic-chemistry.org The development of reusable nanoparticle catalysts or biocatalysts (enzymes) for the selective reduction of the C3-carbonyl precursor represents another significant frontier. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and precise control over reaction parameters like temperature and time. Applying flow chemistry to key steps, such as hazardous cyclization or energetic reduction reactions, could enable safer and more efficient production of this compound.

Direct C-H Functionalization: Methods that directly introduce the hydroxymethyl group onto a pre-formed 2-phenylbenzofuran core via C-H activation would be highly atom-economical, avoiding the need for pre-functionalized starting materials.

Table 1: Comparison of Synthetic Approaches for this compound

Feature Conventional Pathways Future Directions
Efficiency Multi-step, requires isolation of intermediates. One-pot/tandem reactions for higher throughput.
Catalysts Often relies on precious metals (Pd, Rh). nih.gov Earth-abundant metals (Fe, Ni), nanoparticles, biocatalysts.
Sustainability Generates significant solvent and reagent waste. Flow chemistry, C-H activation, greener solvents. nih.govacs.org
Versatility Scope can be limited by functional group tolerance. Development of more robust catalysts with broader substrate scope.

Advanced Mechanistic Characterization Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. While mechanisms for benzofuran formation are often proposed based on isolated intermediates and computational support like Density Functional Theory (DFT), future research will employ more sophisticated techniques for a more complete picture. nih.govacs.org

Key areas for advancement include:

In-Situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR allow for real-time monitoring of reactant consumption and the formation of transient intermediates and products, providing direct evidence for proposed pathways.

Kinetic Analysis: Detailed kinetic studies can elucidate the rate-determining steps of the catalytic cycles involved in benzofuran synthesis. This information is vital for optimizing catalyst loading, temperature, and reaction times to minimize side reactions and improve yield.

Computational and Experimental Synergy: Combining high-level DFT calculations with experimental data from isotopic labeling studies can definitively validate or refute proposed mechanisms. nih.gov This synergy can uncover subtle electronic and steric effects that govern regioselectivity and reactivity, particularly in complex catalytic systems. researchgate.net

Advanced Mass Spectrometry: The use of advanced mass spectrometry techniques can help in the trapping and characterization of short-lived, low-concentration intermediates that are invisible to other methods, providing crucial snapshots of the reaction pathway.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the discovery and optimization of molecules with desired properties. nih.govyoutube.com For this compound, these tools can be applied in several transformative ways.

Generative Models for Novel Derivatives: AI algorithms, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on large datasets of known benzofuran compounds. researchgate.net These models can then generate novel virtual libraries of this compound derivatives, exploring a vast chemical space to identify candidates with potentially superior biological or material properties. nih.gov

Property Prediction: ML models can be developed to accurately predict key properties of new derivatives, such as biological activity against a specific target, solubility, or photophysical characteristics (e.g., emission wavelength, quantum yield). nih.gov This in silico screening drastically reduces the number of compounds that need to be synthesized and tested experimentally.

Synthesis Planning: Retrosynthesis AI can propose viable synthetic routes for novel, computer-generated compounds. youtube.com By integrating with reaction databases, these tools can suggest optimal reagents and conditions, accelerating the synthetic process from design to reality. youtube.com

Table 2: Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
Generative Design Creates novel molecular structures with desired properties from scratch. researchgate.net Rapid discovery of new drug candidates or materials.
Predictive Modeling Forecasts biological activity, toxicity, and physicochemical properties. nih.gov Reduces cost and time of experimental screening.
Retrosynthesis Predicts plausible and efficient synthetic pathways for target molecules. youtube.com Accelerates the synthesis of novel designed compounds.
Reaction Optimization Uses algorithms to explore reaction conditions and find optimal yields. youtube.com Improves efficiency and reduces waste in chemical synthesis.

Expanding the Scope of Biological Target Identification (Non-Clinical)

Benzofuran derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govrsc.org For instance, some derivatives act as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1) or show cytotoxicity against various cancer cell lines. researchgate.netnih.gov The future of research in this area lies in moving beyond traditional screening to identify novel and specific molecular targets for this compound and its analogs.

Emerging strategies for non-clinical target identification include:

Chemoproteomics: This powerful technique uses chemical probes derived from the parent molecule to identify direct binding partners in complex biological samples (e.g., cell lysates). Techniques like activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can reveal the cellular targets responsible for a compound's effects.

Inverse and Computational Screening: Inverse molecular docking involves screening the compound against large databases of 3D protein structures to computationally predict potential binding targets. researchgate.net This can generate hypotheses that are then validated experimentally.

Phenotypic Screening with Mechanism-of-Action (MoA) Deconvolution: High-content screening can identify compounds that produce a desired cellular phenotype (e.g., inducing apoptosis in cancer cells). Subsequent multi-omics analysis (genomics, transcriptomics, proteomics) can then be used to deconstruct the molecular pathways being perturbed and pinpoint the specific protein target.

Development of Advanced Materials or Sensors Based on Benzofuran Scaffolds

The rigid, planar, and electron-rich nature of the benzofuran ring system makes it an excellent scaffold for advanced materials, particularly those involving photophysical phenomena like fluorescence. chemisgroup.us Benzofuran derivatives are already explored for use as fluorescent chemosensors and as components in organic light-emitting diodes (OLEDs). chemisgroup.usnih.gov The this compound structure is particularly promising due to the presence of a hydroxyl group, which serves as a versatile handle for further modification.

Future research directions in materials science include:

Fluorescent Chemosensors: The hydroxyl group can be functionalized with specific recognition moieties (e.g., crown ethers, peptides) designed to bind to target analytes like metal ions or biomolecules. chemisgroup.us This binding event could alter the electronic properties of the benzofuran core, leading to a detectable change in fluorescence ("turn-on" or "turn-off" sensing). nih.gov The phenyl group at the 2-position can also be modified to tune the photophysical properties of the sensor.

Organic Electronics: The benzofuran core is a known blue-light emitter, a crucial component for full-color display and lighting applications using OLEDs. nih.gov The hydroxyl group of this compound allows it to be incorporated into polymers or grafted onto electrode surfaces. Research into creating polymers with this repeating unit could lead to new hole-transporting materials or emissive layers with high thermal stability and quantum yields. acs.org

Smart Materials: By incorporating the this compound unit into larger polymer backbones, it is possible to create "smart" materials that respond to external stimuli (e.g., pH, temperature, light) with a change in their optical properties, finding applications in coatings, inks, and environmental sensors.


Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Phenylbenzofuran-3-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via copper-mediated C–C bond extension or Mitsunobu reactions. For example, a 68% yield is achieved using benzaldehyde and nBuLi in THF, producing a viscous oil due to incomplete crystallization . Key factors affecting yield include:

  • Catalyst selection : Copper catalysts improve regioselectivity in benzofuran ring formation.
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
  • Purification : Flash chromatography (ethyl acetate/petroleum ether) is critical for isolating the viscous product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.6 ppm, while the hydroxymethyl group (-CH₂OH) shows a singlet at δ 4.8–5.2 ppm. The benzofuran carbons resonate at δ 110–160 ppm .
  • FTIR : Key peaks include O–H stretch (~3500 cm⁻¹), C–O (benzofuran) at 1260 cm⁻¹, and aromatic C=C at 1600 cm⁻¹ .
  • Elemental Analysis : Theoretical C: 86.79%, H: 5.46%, N: 3.61% (matches experimental data within ±0.3%) .

Advanced Research Questions

Q. How can researchers optimize purification strategies for viscous or oil-like derivatives of this compound?

  • Methodological Answer :

  • Chromatography : Use silica gel with gradient elution (ethyl acetate/petroleum ether, 1:20 to 1:5) to separate viscous products .
  • Crystallization : Introduce seeding agents or co-solvents (e.g., hexane) to induce crystallization from oily residues .
  • Derivatization : Convert the hydroxymethyl group to a crystalline ester (e.g., acetate) for easier handling .

Q. How should contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

  • Methodological Answer :

  • Variable-Temperature NMR : Resolve overlapping peaks by analyzing spectra at elevated temperatures (e.g., 50°C) to reduce viscosity-induced broadening .
  • 2D NMR (COSY, HSQC) : Confirm connectivity between aromatic protons and adjacent carbons to distinguish regioisomers .
  • Computational Modeling : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What strategies enhance the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzofuran 5-position to improve cytotoxicity (IC₅₀ reduction by ~40% in leukemia cells) .
  • Pro-drug Design : Mask the hydroxymethyl group as a phosphate ester to enhance cellular uptake .
  • Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., apoptosis induction in HeLa cells) to correlate substituents with anti-proliferative effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to apoptosis regulators (e.g., Bcl-2 proteins) using AutoDock Vina. Prioritize poses with hydrogen bonds between the hydroxymethyl group and Asp/Glu residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to identify critical binding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.